molecular formula C14H13NO2 B14754897 N-methoxy-3-hydroxymethylcarbazole

N-methoxy-3-hydroxymethylcarbazole

Cat. No.: B14754897
M. Wt: 227.26 g/mol
InChI Key: OGVBLMOKWOEKIO-UHFFFAOYSA-N
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Description

N-methoxy-3-hydroxymethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry. This compound is a natural product that has been utilized in life sciences research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-3-hydroxymethylcarbazole can be achieved through various methods. One efficient methodology involves the use of palladium-catalyzed reactions. The reaction of dibromobiphenyl compounds with methoxyamine in the presence of a palladium catalyst, such as Pd2(dba)3CHCl3/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, leads to the formation of N-methoxycarbazole derivatives . This method is highly efficient and can accommodate sterically demanding, benzannulated, or strongly electron-donating or -withdrawing substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various research applications .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-hydroxymethylcarbazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

N-methoxy-3-hydroxymethylcarbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methoxy-3-hydroxymethylcarbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-methoxy-3-hydroxymethylcarbazole can be compared with other similar compounds, such as:

  • 3-methylcarbazole
  • 2-methylcarbazole
  • 1-methoxycarbazole

These compounds share structural similarities but differ in their substituent groups and biological activities. This compound is unique due to its specific methoxy and hydroxymethyl substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(9-methoxycarbazol-3-yl)methanol

InChI

InChI=1S/C14H13NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-8,16H,9H2,1H3

InChI Key

OGVBLMOKWOEKIO-UHFFFAOYSA-N

Canonical SMILES

CON1C2=C(C=C(C=C2)CO)C3=CC=CC=C31

Origin of Product

United States

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